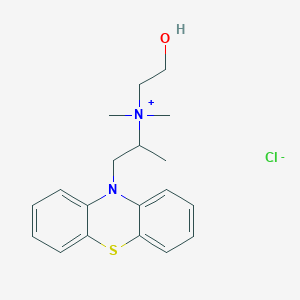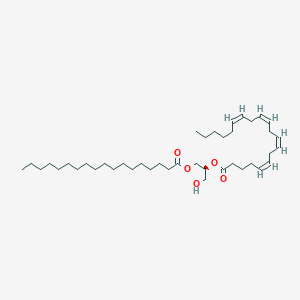
Promethazinhydrochlorethylchlorid
Übersicht
Beschreibung
Promethazine hydroxyethyl chloride, also known as Promethazine hydroxyethyl chloride, is a useful research compound. Its molecular formula is C19H25ClN2OS and its molecular weight is 364.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Promethazine hydroxyethyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Promethazine hydroxyethyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Transdermale Arzneimittelverabreichungssysteme
Promethazinhydrochlorid wurde für seinen Einsatz in transdermalen Pflastern untersucht. Diese Pflaster bieten eine Methode zur Verabreichung von Medikamenten durch die Haut und sorgen so für einen kontinuierlichen Zufluss des Arzneimittels in den systemischen Kreislauf . Diese Methode umgeht den hepatischen First-Pass-Metabolismus, wodurch möglicherweise der Anteil des Arzneimittels erhöht wird, der in den Blutkreislauf aufgenommen wird. Die Pflaster sind so konzipiert, dass sie Promethazinhydrochlorid mit einer anhaltenden Geschwindigkeit freisetzen, wodurch therapeutische Spiegel über einen längeren Zeitraum aufrechterhalten werden .
Geschmacksmaskierung in pharmazeutischen Formulierungen
Der bittere Geschmack von Promethazinhydrochlorid kann ein Hindernis für die Patientencompliance sein. Es wurden Untersuchungen zur Verwendung von l-Arginin-Polyamid-basierten Nanokapseln zur Geschmacksmaskierung durchgeführt . Diese Nanokapseln können Promethazinhydrochlorid einschließen, wodurch seine Bitterkeit deutlich reduziert und orale pharmazeutische Formulierungen schmackhafter werden .
Antiemetische Anwendungen
Promethazinhydrochlorid ist weithin für seine Wirksamkeit als Antiemetikum bekannt. Es wird zur Vorbeugung und Behandlung von Übelkeit und Erbrechen im Zusammenhang mit verschiedenen Erkrankungen wie postoperativem Zustand, Chemotherapie und Reisekrankheit eingesetzt. Seine Wirksamkeit in dieser Anwendung beruht auf seinen starken H1-Histamin-Blockiereigenschaften .
Allergie- und Erkältungssymptomlinderung
Als Antihistaminikum der ersten Generation wird Promethazinhydrochlorid zur Linderung von Symptomen im Zusammenhang mit Allergien und der Erkältung eingesetzt. Es wirkt als Antagonist des H1-Rezeptors, der eine Rolle bei allergischen Reaktionen spielt und so Symptome wie Niesen, Juckreiz und Schnupfen reduziert .
Sedierung und präoperative Anwendung
Promethazinhydrochlorid hat sedative Eigenschaften und wird oft präoperativ eingesetzt, um Angstzustände zu reduzieren und Sedierung zu induzieren. Es kann auch in Kombination mit Analgetika verwendet werden, um deren Wirkung zu verstärken .
Behandlung von Schlaflosigkeit
Aufgrund seiner sedativen Wirkungen wird Promethazinhydrochlorid manchmal zur kurzfristigen Behandlung von Schlaflosigkeit verschrieben. Es hilft Patienten, leichter einzuschlafen und erhöht die Schlafdauer .
Wirkmechanismus
Target of Action
Promethazine hydroxyethyl chloride, a derivative of phenothiazine, primarily targets histamine H1 receptors , post-synaptic mesolimbic dopamine receptors , alpha adrenergic receptors , muscarinic receptors , and NMDA receptors . These receptors play crucial roles in various physiological processes, including allergic reactions, pain perception, sedation, nausea, and vomiting .
Mode of Action
Promethazine acts as an antagonist to its primary targets. It competes with histamine for the H1-receptor, which is primarily responsible for its antihistamine action . The antagonism of muscarinic and NMDA receptors contributes to its use as a sleep aid, as well as for anxiety and tension .
Biochemical Pathways
Promethazine’s interaction with its targets affects several biochemical pathways. For instance, it has been found to inhibit the proliferation and promote the apoptosis of colorectal cancer cells by suppressing the PI3K/AKT pathway . This pathway is crucial for cell survival and growth, and its inhibition can lead to apoptosis, or programmed cell death .
Pharmacokinetics
Promethazine is well absorbed from the gastrointestinal tract and from parenteral sites . It is predominantly metabolized to promethazine sulfoxide, and minorly to desmethylpromethazine and a hydroxy metabolite . The hydroxylation of promethazine is predominantly mediated by CYP2D6 . These metabolic processes affect the drug’s bioavailability and its ultimate effects on the body.
Result of Action
The molecular and cellular effects of promethazine’s action are diverse, given its multiple targets. Its antihistamine action is used to treat allergic reactions . In the context of cancer cells, promethazine has been found to inhibit proliferation and promote apoptosis .
Action Environment
The action, efficacy, and stability of promethazine can be influenced by various environmental factors. For instance, the drug’s pharmacokinetics and pharmacodynamics can be affected by factors such as the patient’s age, liver function, and the presence of other medications . .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Promethazine Hydroxyethyl Chloride, like its parent compound Promethazine, is known to antagonize a variety of receptors. It has been shown to interact with histamine H1, post-synaptic mesolimbic dopamine, alpha adrenergic, muscarinic, and NMDA receptors . The antihistamine action is used to treat allergic reactions .
Cellular Effects
Promethazine Hydroxyethyl Chloride, due to its antihistamine properties, can influence cell function by mitigating allergic reactions at the cellular level . It can also impact cell signaling pathways related to these receptors, potentially affecting gene expression and cellular metabolism .
Molecular Mechanism
Promethazine Hydroxyethyl Chloride exerts its effects at the molecular level primarily through receptor antagonism. It binds to the aforementioned receptors, preventing their activation and thus modulating the biochemical pathways they control .
Dosage Effects in Animal Models
Promethazine, its parent compound, has been demonstrated to bind Abeta in a transgenic mouse model of Alzheimer’s disease .
Metabolic Pathways
Promethazine Hydroxyethyl Chloride is predominantly metabolized to Promethazine sulfoxide, and minorly to desmethylpromethazine and a hydroxy metabolite . Hydroxylation of Promethazine is predominantly mediated by CYP2D6 .
Transport and Distribution
Promethazine, its parent compound, is known to be highly plasma protein-bound (80–90%) with a large volume of distribution .
Eigenschaften
IUPAC Name |
2-hydroxyethyl-dimethyl-(1-phenothiazin-10-ylpropan-2-yl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N2OS.ClH/c1-15(21(2,3)12-13-22)14-20-16-8-4-6-10-18(16)23-19-11-7-5-9-17(19)20;/h4-11,15,22H,12-14H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFHLEMGRBXVCF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)CCO.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70875166 | |
| Record name | N-Hydroxyethylpromethazine Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70875166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2090-54-2 | |
| Record name | 10H-Phenothiazine-10-ethanaminium, N-(2-hydroxyethyl)-N,N,α-trimethyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2090-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Hydroxyethylpromethazine chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002090542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Hydroxyethylpromethazine Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70875166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-hydroxyethyl)dimethyl[α-methyl-10H-phenothiazine-10-ethyl] chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.580 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROMETHAZINE HYDROXYETHYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3842T8RNK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Tert-butyl 2-[(4S,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B52949.png)









